1-ethyl-3-nitro-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one
Description
1-Ethyl-3-nitro-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one is a quinolinone derivative characterized by a nitro group at position 3, an ethyl substituent at position 1, and a tetrahydrofuran (THF)-methylamino moiety at position 4. Quinolinones are heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
1-ethyl-3-nitro-4-(oxolan-2-ylmethylamino)quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-2-18-13-8-4-3-7-12(13)14(15(16(18)20)19(21)22)17-10-11-6-5-9-23-11/h3-4,7-8,11,17H,2,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBBFUILSMIJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663444 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
1-Ethyl-3-nitro-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one, with the CAS number 874463-48-6, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and case studies, supported by relevant data tables and findings from diverse sources.
The molecular formula of this compound is C16H19N3O4. Its structure includes a quinoline core substituted with a nitro group and a tetrahydrofuran moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N3O4 |
| CAS Number | 874463-48-6 |
| Molar Mass | 317.34 g/mol |
| Density | Not specified |
| Solubility | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to 1-ethyl-3-nitro derivatives exhibit significant antimicrobial properties. For instance, studies on related quinoline derivatives have shown effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA replication or cell wall synthesis.
Anticancer Properties
Several studies have highlighted the anticancer potential of quinoline derivatives. For example, compounds bearing similar functional groups have demonstrated cytotoxic effects on cancer cell lines such as PC3 (prostate cancer) and DU145. The mechanism of action typically includes apoptosis induction and cell cycle arrest.
Case Study:
A study involving a series of quinoline derivatives found that one compound induced apoptosis in cancer cells by activating caspase pathways and modulating p53 protein levels. The IC50 values for these compounds were reported in the range of 10–30 µM, indicating moderate potency.
Antioxidant Activity
The antioxidant capacity of related compounds has been assessed through various assays. For instance, the DPPH radical scavenging assay showed that certain nitro-substituted quinolines possess significant free radical scavenging activity, which could be beneficial in reducing oxidative stress-related diseases.
The biological activity of 1-ethyl-3-nitro derivatives can be attributed to several mechanisms:
- DNA Intercalation: Similar compounds have been shown to intercalate into DNA, disrupting replication processes.
- Enzyme Inhibition: Some derivatives inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.
Research Findings
Recent studies have focused on synthesizing new derivatives based on the quinoline scaffold to enhance biological activity. These modifications often aim to improve solubility and bioavailability while maintaining or enhancing efficacy.
Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity:
- Quinoline derivatives have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including resistant strains. The introduction of the nitro group enhances this activity, making it a candidate for further development as an antimicrobial agent .
-
Anticancer Properties:
- Studies have shown that quinoline derivatives can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as a chemotherapeutic agent. For instance, related compounds have demonstrated efficacy against breast and lung cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
-
Anti-inflammatory Effects:
- The compound may also possess anti-inflammatory properties, which are critical in treating chronic inflammatory diseases. Research has indicated that certain quinoline derivatives reduce pro-inflammatory cytokine production, suggesting a pathway for therapeutic applications in diseases like rheumatoid arthritis .
Pharmacological Insights
- Multi-target Activity:
- Inhibition of Enzymatic Activity:
Material Science Applications
- Polymer Chemistry:
- Sensors and Catalysts:
Case Studies
Comparison with Similar Compounds
Structural Comparison
Quinolin-2(1H)-one derivatives vary significantly based on substituents at positions 1, 3, and 4. Key structural analogs include:
Key Observations :
- The THF-methylamino group at position 4 is structurally distinct from typical hydroxy or alkylamino substituents, possibly improving membrane permeability due to THF’s lipophilic nature .
Challenges :
- The steric bulk of the THF-methylamino group may reduce reaction yields compared to smaller substituents (e.g., methyl or hydroxy groups) .
Predicted Properties for Target Compound :
- The THF-methylamino group could improve blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
